molecular formula C11H16N2O3 B15076078 Ethyl 3-(3,5-diamino-4-hydroxyphenyl)propanoate

Ethyl 3-(3,5-diamino-4-hydroxyphenyl)propanoate

Cat. No.: B15076078
M. Wt: 224.26 g/mol
InChI Key: GHERLYBMMPYHNV-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-diamino-4-hydroxyphenyl)propanoate is an aromatic ester characterized by a propanoate backbone linked to a substituted phenyl group. The phenyl ring features two amino groups at positions 3 and 5 and a hydroxyl group at position 2.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 3-(3,5-diamino-4-hydroxyphenyl)propanoate

InChI

InChI=1S/C11H16N2O3/c1-2-16-10(14)4-3-7-5-8(12)11(15)9(13)6-7/h5-6,15H,2-4,12-13H2,1H3

InChI Key

GHERLYBMMPYHNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C(=C1)N)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-diamino-4-hydroxyphenyl)propanoate typically involves the esterification of 3-(3,5-diamino-4-hydroxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-diamino-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications of Ethyl 3-(3,5-diamino-4-hydroxyphenyl)propanoate

This compound is a chemical compound with a molecular formula of C11H16N2O3C_{11}H_{16}N_2O_3 and a molecular weight of 224.26 g/mol. It has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. The presence of both amino and hydroxyl groups on the phenyl ring gives it unique chemical reactivity and biological activity compared to similar compounds.

Applications

  • Chemistry this compound serves as a building block in synthesizing complex organic molecules.
  • Biology This compound is investigated for its potential as an enzyme inhibitor or activator. Lactate chemical exchange saturation transfer (LATEST) imaging, which involves the exchange between lactate hydroxyl protons and bulk water protons, is a magnetic resonance imaging (MRI) method that can image lactate with high spatial resolution .
  • Medicine this compound is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry It is utilized in the production of specialty chemicals and pharmaceuticals.

Chemical Reactions

This compound can undergo several chemical reactions due to its functional groups:

  • Oxidation The hydroxyl group can be oxidized to form a quinone derivative. Common reagents for this reaction include potassium permanganate (KMnO4KMnO_4) or chromium trioxide (CrO3CrO_3) under acidic conditions.
  • Reduction The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2H_2) in the presence of a palladium catalyst (Pd/C).
  • Substitution The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide (NaOH), can be used for this purpose.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-diamino-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Ethyl 3-(Methylthio)Propanoate

Structure: Ethyl 3-(methylthio)propanoate shares the ethyl propanoate backbone but replaces the diamino-hydroxyphenyl group with a methylthio (-SCH₃) moiety. Applications:

  • Predominantly used as a flavoring agent in food industries due to its fruity aroma.
  • Key contributor to pineapple pulp and core aroma, with concentrations of 91.21 µg·kg⁻¹ (pulp) and 42.67 µg·kg⁻¹ (core) .
  • High odor activity values (OAVs) in pineapple, indicating its sensory significance .
    Comparison :
  • The methylthio group enhances volatility and odor potency, unlike the aromatic amines in the target compound, which prioritize stability and hydrogen-bonding interactions for pharmacological applications.

Ethyl 3-[5-(Aminomethylene)-4-Oxo-2-Thioxothiazolidin-3-Yl]Propanoate

Structure: Features a thiazolidinone ring system attached to the propanoate ester, with an aminomethylene substituent. Applications:

  • Demonstrated antibacterial and antifungal activity against Gram-positive/-negative bacteria .
  • Synthesized via reactions with aminopyridines, highlighting its versatility as a synthetic intermediate. Comparison:
  • The thiazolidinone ring introduces heterocyclic complexity, enhancing bioactivity compared to the purely aromatic substituents in the target compound. However, the diamino-hydroxyphenyl group may offer superior solubility and binding affinity in drug design.

3,6'-Disinapoyl Sucrose Derivatives

Structure: Contains ester-linked hydroxy-methoxyphenylpropenoic acid groups on a sucrose scaffold. Applications:

  • Used as reference standards, synthetic precursors, or ingredients in supplements and beverages .
    Comparison :
  • The sucrose backbone and multiple ester linkages contrast with the simpler propanoate structure of the target compound. However, both compounds serve as intermediates in fine chemical synthesis, emphasizing their utility in multi-step reactions.

Data Tables: Key Comparative Metrics

Table 2: Concentration and Odor Activity in Pineapple (Ethyl 3-(Methylthio)Propanoate)

Matrix Concentration (µg·kg⁻¹) Odor Activity Value (OAV)
Pulp 91.21 High (Third highest in pulp)
Core 42.67 Moderate (Third highest in core)

Research Findings and Implications

  • Structural-Activity Relationships: The diamino-hydroxyphenyl group in the target compound likely enhances hydrogen bonding and π-π stacking in drug-receptor interactions, whereas methylthio or thiazolidinone groups prioritize volatility or heterocyclic bioactivity .
  • Synthetic Utility : Both the target compound and 3,6'-disinapoyl sucrose derivatives serve as intermediates, but the former’s simpler structure may streamline large-scale synthesis .
  • Biological Potential: While Ethyl 3-(3,5-diamino-4-hydroxyphenyl)propanoate lacks direct activity data, its analogs with aromatic amines or heterocycles show antimicrobial effects, suggesting untapped pharmacological promise .

Biological Activity

Ethyl 3-(3,5-diamino-4-hydroxyphenyl)propanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyphenyl moiety, which contributes to its biological properties. The compound's structure can be represented as follows:

C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_3

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of similar phenolic compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds with a similar hydroxyphenyl structure showed Minimum Inhibitory Concentration (MIC) values ranging from 18 to 31 μM against various pathogens such as E. coli and S. aureus .
  • Antioxidant Activity : Research involving isoxazole derivatives indicated that certain phenolic compounds displayed superior antioxidant properties compared to traditional antioxidants like quercetin . This suggests that this compound may also possess significant antioxidant capabilities.

Data Tables

Activity Type Compound MIC (μM) Tested Pathogens
AntimicrobialThis compoundTBDE. coli, S. aureus, C. albicans
AntioxidantIsoxazole derivativeTBDIn vitro models

Research Findings

  • Enzyme Inhibition Studies : this compound has been explored for its potential role in inhibiting specific enzymes associated with pathogenic bacteria, which could lead to novel therapeutic strategies .
  • Therapeutic Applications : The compound has been investigated for its therapeutic properties in various medical contexts, including cancer treatment and anti-inflammatory applications .

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